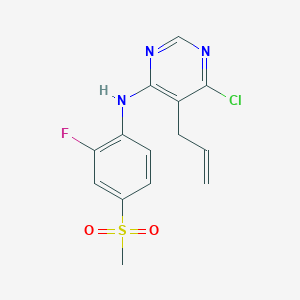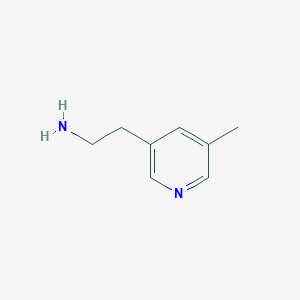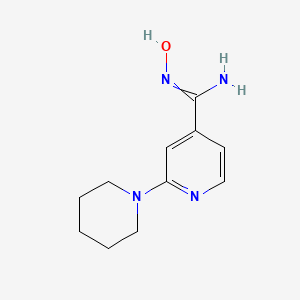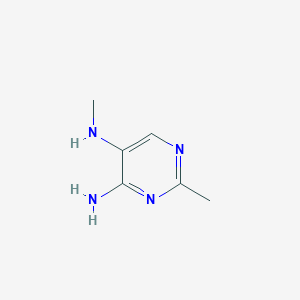
5-Allyl-6-chloro-N-(2-fluoro-4-(methylsulfonyl)phenyl)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Allyl-6-chloro-N-(2-fluoro-4-(methylsulfonyl)phenyl)pyrimidin-4-amine is a chemical compound with the molecular formula C14H13ClFN3O2S and a molecular weight of 341.79 g/mol . This compound is primarily used for research and development purposes and is not intended for medicinal, household, or other uses .
Vorbereitungsmethoden
The synthesis of 5-Allyl-6-chloro-N-(2-fluoro-4-(methylsulfonyl)phenyl)pyrimidin-4-amine involves several steps. The synthetic route typically includes the following steps:
Formation of the pyrimidine ring: This step involves the reaction of appropriate starting materials to form the pyrimidine ring structure.
Introduction of the allyl group: The allyl group is introduced through an allylation reaction.
Chlorination: The compound is chlorinated to introduce the chlorine atom at the 6th position.
Fluorination and methylsulfonylation: The fluorine and methylsulfonyl groups are introduced through specific reactions to obtain the final compound.
Analyse Chemischer Reaktionen
5-Allyl-6-chloro-N-(2-fluoro-4-(methylsulfonyl)phenyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-Allyl-6-chloro-N-(2-fluoro-4-(methylsulfonyl)phenyl)pyrimidin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is used in biological assays to study its effects on various biological systems.
Medicine: Research is conducted to explore its potential therapeutic applications, although it is not currently used as a medicinal compound.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Allyl-6-chloro-N-(2-fluoro-4-(methylsulfonyl)phenyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-Allyl-6-chloro-N-(2-fluoro-4-(methylsulfonyl)phenyl)pyrimidin-4-amine include other pyrimidine derivatives with similar functional groups. These compounds may have similar chemical properties and reactivity but can differ in their specific biological activities and applications. Some similar compounds include:
- 6-Chloro-N-methyl-2-(methylsulfonyl)pyrimidin-4-amine
- N-(2-Fluoro-4-(methylsulfonyl)phenyl)pyrimidin-4-amine
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H13ClFN3O2S |
|---|---|
Molekulargewicht |
341.8 g/mol |
IUPAC-Name |
6-chloro-N-(2-fluoro-4-methylsulfonylphenyl)-5-prop-2-enylpyrimidin-4-amine |
InChI |
InChI=1S/C14H13ClFN3O2S/c1-3-4-10-13(15)17-8-18-14(10)19-12-6-5-9(7-11(12)16)22(2,20)21/h3,5-8H,1,4H2,2H3,(H,17,18,19) |
InChI-Schlüssel |
MSWROQLLAKFZOP-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)NC2=C(C(=NC=N2)Cl)CC=C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4AS,8aS)-tert-butyl hexahydro-1H-pyrido[3,4-b][1,4]oxazine-6(7H)-carboxylate](/img/structure/B11817474.png)












